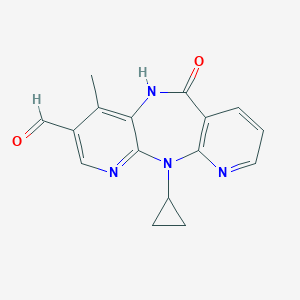

3-Formyl Nevirapine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-7-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-9-10(8-21)7-18-15-13(9)19-16(22)12-3-2-6-17-14(12)20(15)11-4-5-11/h2-3,6-8,11H,4-5H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFPHWLLYPXRTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1C=O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444844 | |

| Record name | 3-Formyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174532-77-5 | |

| Record name | 3-Formyl Nevirapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Formyl Nevirapine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis pathway for 3-Formyl Nevirapine, a known impurity of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. Due to the absence of explicit literature detailing the direct synthesis of this compound, this document outlines a scientifically plausible route based on the Vilsmeier-Haack formylation reaction. This guide includes a detailed proposed reaction mechanism, potential byproducts, and a general experimental protocol. Quantitative data on Nevirapine impurities are presented to provide context for the control and characterization of related substances. The information herein is intended to support research and development efforts in the synthesis, analysis, and impurity profiling of Nevirapine and its derivatives.

Introduction

Nevirapine is a critical antiretroviral medication used in the treatment of HIV-1 infection. The purity and quality of the active pharmaceutical ingredient (API) are of utmost importance to ensure its safety and efficacy. During the synthesis of Nevirapine, various impurities can be formed, one of which is this compound, chemically identified as 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde. Understanding the formation pathway of such impurities is crucial for process optimization and the development of effective control strategies.

This guide proposes a synthesis pathway for this compound via the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. The dipyridodiazepine core of Nevirapine possesses aromatic rings susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction a probable route for the introduction of a formyl group.

Proposed Synthesis Pathway: Vilsmeier-Haack Formylation of Nevirapine

The proposed synthesis of this compound involves the electrophilic aromatic substitution of Nevirapine using a Vilsmeier reagent, generated in situ from a suitable formamide (e.g., N,N-dimethylformamide - DMF) and a halogenating agent (e.g., phosphorus oxychloride - POCl₃).

Reaction Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich pyridine ring of the Nevirapine molecule acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent elimination and hydrolysis steps lead to the formation of the this compound. The formylation is anticipated to occur at the C-3 position of the pyridine ring that is not fused to the diazepine ring, due to the electronic activation by the adjacent nitrogen atom and steric accessibility.

Proposed Byproducts

The synthesis of this compound via the Vilsmeier-Haack reaction may lead to the formation of several byproducts, including:

-

Unreacted Nevirapine: Incomplete reaction will result in the presence of the starting material.

-

Di-formylated Nevirapine: Under forcing conditions, a second formyl group may be introduced at another activated position on the aromatic rings.

-

Other Positional Isomers: While formylation at the 3-position is electronically favored, small amounts of other positional isomers may be formed.

-

Byproducts from Vilsmeier Reagent: Self-condensation or decomposition products of the Vilsmeier reagent.

-

Hydrolysis Products: Incomplete formylation or side reactions during workup could lead to the formation of the corresponding carboxylic acid if the aldehyde is oxidized.

Quantitative Data on Nevirapine Impurities

While specific quantitative data for the synthesis of this compound is not available in the public domain, the following table summarizes the typical impurities found in Nevirapine synthesis and their specified limits, providing a context for impurity control.

| Impurity Name | Chemical Name | Typical Limit (%) |

| Nevirapine Impurity A | 11-Ethyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | ≤ 0.2 |

| Nevirapine Impurity B | 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one | ≤ 0.2 |

| Nevirapine Impurity C | 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepine | ≤ 0.15 |

| This compound | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde | Typically controlled as an unspecified impurity (≤ 0.10) |

| Any Unspecified Impurity | - | ≤ 0.10 |

| Total Impurities | - | ≤ 1.0 |

Note: The limits provided are typical and may vary depending on the pharmacopeial monograph and the specific manufacturing process.

Detailed Experimental Protocols (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound based on the Vilsmeier-Haack reaction. This protocol is for research and development purposes and has not been optimized.

Materials and Reagents

-

Nevirapine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. To this solution, add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve Nevirapine (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion of the reaction, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is neutral. Stir the mixture vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations

Proposed Synthesis Pathway of this compound

References

Characterization of 3-Formyl Nevirapine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the 3-Formyl Nevirapine impurity. Adherence to strict purity thresholds is critical for the safety and efficacy of active pharmaceutical ingredients (APIs). Understanding the impurity profile of a drug substance like Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a regulatory expectation and a scientific necessity. This document outlines a systematic approach to the characterization of this compound, a potential process-related impurity or degradation product.

Introduction to Nevirapine and Impurity Profiling

Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.[1] The manufacturing process and storage of Nevirapine can lead to the formation of various impurities that may impact its therapeutic effect and safety profile.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3]

The this compound impurity, chemically named 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde, is a potential impurity that requires thorough characterization. This guide details the analytical methodologies and proposes a workflow for its definitive identification.

Physicochemical Properties of this compound

A foundational step in characterization is understanding the basic physicochemical properties of the impurity.

| Property | Value | Source |

| Chemical Name | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][3][4]diazepine-3-carboxaldehyde | Commercial Supplier |

| Molecular Formula | C₁₆H₁₄N₄O₂ | Commercial Supplier |

| Molecular Weight | 294.31 g/mol | Commercial Supplier |

| CAS Number | 174532-77-5 | Commercial Supplier |

Proposed Formation Pathway

The this compound impurity could potentially be formed through the oxidation of the methyl group at the 3-position of a Nevirapine precursor or through the degradation of Nevirapine itself under oxidative stress. The following diagram illustrates a plausible formation pathway from a hypothetical precursor.

Caption: Proposed oxidation pathway for the formation of this compound.

Analytical Characterization Strategy

A multi-faceted analytical approach is essential for the unambiguous characterization of any pharmaceutical impurity. The following sections detail the proposed analytical techniques and expected results for this compound.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating impurities from the API. A stability-indicating method should be developed to resolve this compound from Nevirapine and other known impurities.

Table 1: Proposed HPLC/UHPLC Method Parameters

| Parameter | Proposed Condition |

| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 21 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 240 nm[4][5] |

| Injection Volume | 10 µL |

Expected Results: The this compound impurity, being more polar than Nevirapine due to the aldehyde group, is expected to have a shorter retention time.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of an impurity, aiding in its structural elucidation.

Table 2: Predicted Mass Spectrometric Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| ESI+ | 295.12 | [M+H]⁺ |

| ESI+ | 317.10 | [M+Na]⁺ |

Fragmentation Analysis: Tandem MS (MS/MS) experiments would be crucial to confirm the structure. Key fragment ions would be expected from the loss of the cyclopropyl group and cleavage of the diazepine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10.1 | s | Aldehyde proton (-CHO) |

| ¹H | ~8.5 - 7.0 | m | Aromatic protons |

| ¹H | ~3.5 | m | Cyclopropyl methine proton |

| ¹H | ~2.5 | s | Methyl protons (-CH₃) |

| ¹H | ~1.0 - 0.5 | m | Cyclopropyl methylene protons |

| ¹³C | ~190 | Aldehyde carbonyl carbon | |

| ¹³C | ~165 | Amide carbonyl carbon | |

| ¹³C | ~155 - 110 | Aromatic carbons | |

| ¹³C | ~30 | Cyclopropyl methine carbon | |

| ¹³C | ~20 | Methyl carbon | |

| ¹³C | ~10 | Cyclopropyl methylene carbons |

Note: Predicted chemical shifts are estimates and would require experimental confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | Aldehyde C=O stretch |

| ~1660 | Strong | Amide C=O stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible characterization of impurities.

HPLC Method Development and Validation

-

System Preparation: The HPLC system is equilibrated with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes.

-

Sample Preparation: A stock solution of the sample containing the suspected this compound impurity is prepared in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

-

Injection and Data Acquisition: The sample is injected onto the column, and the chromatogram is recorded at the specified detection wavelengths.

-

Method Optimization: The gradient, flow rate, and mobile phase composition are adjusted to achieve optimal separation of the impurity from the API and other components, with a resolution of >2.

-

Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

LC-MS Analysis

-

Interface with HPLC: The outlet of the HPLC column is connected to the electrospray ionization (ESI) source of the mass spectrometer.

-

MS Parameter Optimization: The ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized to maximize the signal of the [M+H]⁺ ion of the impurity.

-

Data Acquisition: Mass spectra are acquired in full scan mode to determine the molecular weight.

-

MS/MS Analysis: The [M+H]⁺ ion is isolated and fragmented to obtain the product ion spectrum for structural confirmation.

NMR Sample Preparation and Analysis

-

Isolation of Impurity: The this compound impurity is isolated from the bulk sample using preparative HPLC.

-

Sample Preparation: Approximately 5-10 mg of the isolated impurity is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to confirm the chemical structure.

IR Spectroscopy

-

Sample Preparation: A small amount of the isolated impurity is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable substrate.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Workflow for Impurity Characterization

The following diagram provides a logical workflow for the characterization of an unknown impurity, such as this compound, in a drug substance.

Caption: General workflow for the characterization of a pharmaceutical impurity.

Conclusion

The thorough characterization of impurities is a critical aspect of drug development and manufacturing. This guide has provided a comprehensive, albeit partially hypothetical, framework for the identification and characterization of the this compound impurity. By employing a combination of chromatographic and spectroscopic techniques, and following a logical workflow, researchers and scientists can confidently identify and quantify this and other potential impurities in Nevirapine, ensuring the quality, safety, and efficacy of this important antiretroviral drug. The use of orthogonal analytical techniques is paramount for the unambiguous structural elucidation and confirmation of any pharmaceutical impurity.

References

- 1. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. library.dphen1.com [library.dphen1.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Formyl Nevirapine, a process-related impurity encountered during the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document details the chemical properties, potential formation pathways, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the toxicological considerations and regulatory perspectives pertinent to the control of this compound in the active pharmaceutical ingredient (API). The guide is intended to serve as a resource for researchers, analytical scientists, and drug development professionals involved in the manufacturing and quality control of Nevirapine.

Introduction to Nevirapine and its Impurities

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Nevirapine is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product. The presence of such impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, their identification, quantification, and control are critical aspects of pharmaceutical development and manufacturing.

Process-related impurities are of particular concern as they are direct consequences of the synthetic route employed. This compound has been identified as one such process-related impurity. This guide focuses specifically on this impurity, providing a detailed examination of its characteristics and the implications for Nevirapine production.

Chemical Profile of this compound

A clear understanding of the chemical properties of this compound is fundamental for its effective control.

| Property | Value |

| Chemical Name | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde |

| Molecular Formula | C₁₆H₁₄N₄O₂ |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 174532-77-5 |

| Appearance | (Likely a solid, specific details not widely published) |

| Solubility | Soluble in Methanol, DMSO |

Formation Pathway of this compound

The formation of this compound is not a desired reaction in the synthesis of Nevirapine but rather a side reaction. While the exact step and conditions can vary depending on the specific synthetic route employed, a plausible mechanism for its formation is through a Vilsmeier-Haack type reaction. This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.

In the context of Nevirapine synthesis, if reagents and conditions conducive to a Vilsmeier-Haack reaction are present, the Nevirapine molecule itself or one of its precursors could undergo formylation at the 3-position of the pyridinone ring system. The Vilsmeier-Haack reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Below is a diagram illustrating the potential logical workflow for the formation of this compound as a side product during Nevirapine synthesis.

Experimental Protocols:

Protocol 3.1: Hypothetical Vilsmeier-Haack Reaction on Nevirapine

This protocol is illustrative of how this compound could be synthesized for use as a reference standard and is based on general Vilsmeier-Haack reaction conditions.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring under a nitrogen atmosphere. The reaction is exothermic and the temperature should be maintained below 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Formylation: Dissolve Nevirapine in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 60-80°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion of the reaction, cool the mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and dry. Further purification can be achieved by column chromatography or recrystallization to obtain pure this compound.

Analytical Methodologies

The detection and quantification of this compound in the Nevirapine API require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Data Presentation: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Diode Array Detector (DAD) scanning a range that includes the absorbance maxima of both Nevirapine and this compound (e.g., 220-400 nm). |

| Column Temperature | 30-40 °C |

| Injection Volume | 10-20 µL |

Experimental Protocols:

Protocol 4.1: HPLC Method for the Determination of this compound in Nevirapine API

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution.

-

Perform serial dilutions to prepare working standard solutions at various concentration levels.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the Nevirapine API sample in the diluent to achieve a target concentration.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the parameters outlined in the table above.

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

-

Quantification:

-

Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including Nevirapine and other potential impurities. This is often demonstrated through forced degradation studies.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Toxicological and Regulatory Considerations

The control of impurities in pharmaceuticals is governed by stringent regulatory guidelines to ensure patient safety.

Toxicological Assessment:

Currently, there is a lack of specific public-domain toxicological data for this compound. In the absence of such data, a toxicological risk assessment can be approached using principles of read-across and in silico (computational) toxicology, as guided by ICH M7 for mutagenic impurities.

-

Structural Alert Analysis: The presence of an aromatic aldehyde functional group can be a structural alert for potential genotoxicity. Aldehydes are a class of compounds known to have the potential to interact with biological macromolecules, including DNA.[3]

-

Read-Across from Nevirapine: The toxicity profile of this compound can be partially inferred by comparing its structure to that of the parent drug, Nevirapine. While structurally similar, the introduction of the formyl group may alter its metabolic profile and introduce new toxicological endpoints. Nevirapine itself is associated with serious adverse effects, including severe rash and hepatotoxicity.[3][4] It is crucial to assess whether the formyl impurity could exacerbate these effects or introduce new ones.

-

In Silico Prediction: Various computational models can be used to predict the potential toxicity of this compound, including its potential for mutagenicity, carcinogenicity, and other toxicities. These predictions, while not definitive, can provide valuable information for risk assessment and for guiding further testing if required.

Regulatory Limits:

The acceptable limits for impurities in an API are defined by regulatory bodies such as the FDA and EMA, and are outlined in pharmacopoeias and ICH guidelines.

-

ICH Q3A(R2): This guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. The thresholds are based on the maximum daily dose of the drug.

-

ICH M7(R2): For impurities with mutagenic potential, this guideline provides a framework for assessment and control to limit potential carcinogenic risk.[1][2][5][6][7] Impurities are classified based on their mutagenic potential, and for those that are mutagenic, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is often applied for long-term treatment.

Given the structural alert for genotoxicity, this compound would likely require assessment under the ICH M7 guideline. If it is found to be mutagenic, its control to a very low level (at or below the TTC) would be necessary.

The following diagram illustrates the logical workflow for the toxicological risk assessment of this compound.

Conclusion

References

- 1. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. veeprho.com [veeprho.com]

- 3. Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. database.ich.org [database.ich.org]

- 6. database.ich.org [database.ich.org]

- 7. youtube.com [youtube.com]

Spectroscopic and Mechanistic Analysis of Nevirapine: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, specific experimental spectroscopic data (NMR, IR, MS) for 3-Formyl Nevirapine could not be located. This is not uncommon for specific synthesis impurities that may not be fully characterized in the public domain. As a viable alternative, this guide provides a detailed spectroscopic and mechanistic overview of the parent compound, Nevirapine . The presented data and protocols for Nevirapine serve as a robust reference point for researchers working with its derivatives.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] It functions by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA.[3][4] Understanding the structural and spectroscopic properties of Nevirapine and its related compounds is crucial for quality control, metabolite identification, and the development of new antiretroviral agents. This guide presents a summary of the key spectroscopic data for Nevirapine and outlines the experimental protocols for their acquisition.

Spectroscopic Data of Nevirapine

The following tables summarize the key spectroscopic data for Nevirapine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Nevirapine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 0.35 | m | 2H | Cyclopropyl CH₂ |

| 0.88 | m | 2H | Cyclopropyl CH₂ |

| 2.25 | s | 3H | Methyl (CH₃) |

| 3.62 | m | 1H | Cyclopropyl CH |

| 6.85 | d | 1H | Aromatic CH |

| 7.05 | d | 1H | Aromatic CH |

| 7.30 | dd | 1H | Aromatic CH |

| 8.00 | d | 1H | Aromatic CH |

| 8.35 | s | 1H | Aromatic CH |

| 9.50 | s | 1H | NH |

Note: Spectra are typically recorded in DMSO-d₆. Chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of Nevirapine [5]

| Chemical Shift (ppm) | Assignment |

| 8.0 | Cyclopropyl CH₂ |

| 18.5 | Methyl (CH₃) |

| 35.0 | Cyclopropyl CH |

| 105.5 | Aromatic CH |

| 110.0 | Aromatic C |

| 120.5 | Aromatic CH |

| 128.0 | Aromatic C |

| 135.0 | Aromatic CH |

| 138.0 | Aromatic C |

| 142.5 | Aromatic CH |

| 145.0 | Aromatic C |

| 155.0 | Aromatic C |

| 162.0 | Carbonyl (C=O) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Nevirapine [6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3295-3188 | Strong, Broad | N-H Stretching (Amide) |

| 3050-3000 | Medium | C-H Stretching (Aromatic) |

| 2950-2850 | Medium | C-H Stretching (Aliphatic) |

| 1646 | Strong | C=O Stretching (Cyclic Amide) |

| 1600-1450 | Medium-Strong | C=C Stretching (Aromatic) |

| 1250-1000 | Medium | C-N Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Nevirapine [8][9]

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| ESI+ | 267.1253 | 100% | [M+H]⁺ |

| ESI+ | 226.0851 | ~62% | [M+H - C₃H₅]⁺ |

| ESI+ | 198.0891 | ~12% | Further Fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Nevirapine. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Nevirapine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy[6]

-

Sample Preparation (ATR): Place a small amount of the solid Nevirapine sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of Nevirapine with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the KBr pellet matrix).

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (LC-MS/MS)[10]

-

Sample Preparation: Prepare a dilute solution of Nevirapine in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation (LC):

-

Inject the sample into a High-Performance Liquid Chromatography (HPLC) system.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid or ammonium acetate) to achieve chromatographic separation.[10]

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the HPLC is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra to determine the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation patterns for structural elucidation.[9]

-

-

Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratios of the parent ion and its fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like Nevirapine.

Caption: General workflow for the spectroscopic analysis of a pharmaceutical compound.

Nevirapine Mechanism of Action

The diagram below illustrates the mechanism of action of Nevirapine as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nevirapine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A Sensitive and Specific Liquid Chromatography/Tandem Mass Spectrometry Method for Quantification of Nevirapine and Its Five Metabolites and Their Pharmacokinetics in Baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Nevirapine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the toxicological profile of impurities associated with Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. While effective, Nevirapine carries a risk of severe hepatotoxicity and cutaneous reactions, making the control and toxicological understanding of its impurities a critical aspect of drug safety and development.[1][2][3][4][5][6] This document synthesizes information on the regulatory framework, identification of impurities, and the methodologies for toxicological assessment, and offers insights into the mechanistic pathways of Nevirapine-related toxicity.

Regulatory Framework for Impurity Qualification

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines.[7][8] Specifically, ICH Q3A(R2) provides a framework for reporting, identifying, and qualifying impurities based on established thresholds, while ICH M7 addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[7][8][9]

-

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level above which the structure of an impurity must be confirmed.[10]

-

Qualification Threshold: The level above which an impurity's biological safety must be established through toxicological studies.[10][11]

The decision-making process for qualifying an impurity that exceeds the identification threshold is crucial for ensuring patient safety.

Profile of Known Nevirapine Impurities

Nevirapine impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[11][12] Forced degradation studies show that Nevirapine degrades significantly under acidic and thermal stress conditions.[12]

Table 1: Summary of Known Nevirapine Impurities

| Impurity Name/Designation | CAS Number | Type | Potential Origin |

|---|---|---|---|

| Nevirapine Impurity A (EP) / Related Compound A (USP) | 133627-17-5 | Process-Related | Synthesis byproduct |

| Nevirapine Impurity B (EP) / Related Compound B (USP) | 287980-84-1 | Process-Related | Synthesis byproduct |

| Nevirapine Impurity C (EP) / Related Compound C (USP) | 287980-85-2 | Process-Related | Synthesis byproduct |

| Nevirapine Impurity D (EP) | 1391054-30-0 | Process-Related | Dimer formed during synthesis |

| 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | Not Available | Degradation | Acid-induced degradation product[12] |

| N-Nitroso Nevirapine | Not Available | Potential | Nitrosamine impurity |

Data compiled from multiple sources.[13][14][15]

Toxicological Assessment Methodologies

A tiered approach, starting with computational analysis and followed by in vitro assays, is standard for evaluating the toxicological risk of pharmaceutical impurities.

Computational toxicology uses computer models to predict the potential toxicity of chemicals.[16] Methods like Quantitative Structure-Activity Relationship (QSAR) and read-across are valuable for screening impurities for potential mutagenicity, carcinogenicity, and other toxic endpoints, thereby guiding subsequent testing strategies.[17][18]

A standard battery of in vitro tests is used to assess the potential for impurities to cause genetic damage.

Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[19][20][21][22]

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.[19]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[20]

-

Preparation: Prepare various concentrations of the test impurity. Positive and negative (vehicle) controls must be included.

-

Incubation: Mix the bacterial strain, the test impurity (or control), and the S9 mix (if used) with a small amount of molten top agar containing a trace of histidine.

-

Plating: Pour this mixture onto a minimal glucose agar plate (lacking histidine). The trace amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[20]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated back to a prototrophic state and can synthesize their own histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[21]

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[23][24]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and treat them with at least three concentrations of the test impurity.[24][25]

-

Exposure: Expose cells to the test substance for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.

-

Cytokinesis Block: Add Cytochalasin B to the culture. This inhibits cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division, which is a prerequisite for micronucleus expression.[23][24]

-

Harvesting & Fixation: Harvest the cells by centrifugation. Treat with a hypotonic solution (e.g., 0.075M KCl) and then fix the cells using a methanol/acetic acid fixative.[23][25]

-

Slide Preparation & Staining: Drop the cell suspension onto clean microscope slides and stain with a DNA-specific stain (e.g., Giemsa or acridine orange).

-

Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][24] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Quantitative Toxicological Data

Publicly available quantitative toxicity data for specific Nevirapine impurities is limited. However, safety information for some related compounds provides insight into their potential hazards.

Table 2: Summary of Available Toxicological Data for Nevirapine Impurities

| Impurity Name | Data Type | Endpoint / Hazard Classification | Comments |

|---|---|---|---|

| Nevirapine Related Compound A (USP) | Hazard Classification | H301: Toxic if swallowedH317: May cause an allergic skin reactionH373: May cause damage to organs (Liver) through prolonged or repeated exposure | Data from USP Reference Standard Safety Data Sheet.[15] Indicates potential for acute oral toxicity, skin sensitization, and organ toxicity (specifically liver). |

| Other Impurities | Hazard Classification | Data Not Publicly Available | Toxicological assessment would be required if qualification thresholds are exceeded as per ICH guidelines. |

Mechanistic Insights into Nevirapine-Related Toxicity

The toxicological mechanisms of the parent drug, Nevirapine, are instructive for predicting the potential toxicities of its structurally related impurities. The primary toxicities of concern are hepatotoxicity and skin rash, which are often linked to metabolic activation.[2][5][6]

Metabolic Activation Pathway

Nevirapine is extensively metabolized by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[2] A key pathway implicated in toxicity involves the oxidation of the 12-methyl group to form 12-hydroxy-nevirapine.[26] This metabolite can be further oxidized to a reactive quinone methide intermediate.[26][27] This electrophilic species can covalently bind to cellular macromolecules like proteins, leading to cellular stress, immune responses, and ultimately, cell death and tissue injury.[27]

Other mechanisms contributing to Nevirapine hepatotoxicity include cholestasis, resulting from the dysregulation of bile acid synthesis and transport pathways, and potential immune-mediated injury, which may explain the association with hypersensitivity reactions like skin rash.[1][2][28]

Conclusion

The toxicological assessment of Nevirapine impurities is a critical component of ensuring the safety and quality of the final drug product. Regulatory guidelines from the ICH provide a clear, risk-based framework for this evaluation. The primary toxicological concerns for Nevirapine and its impurities stem from metabolic activation into reactive species, leading to potential genotoxicity, skin sensitization, and severe hepatotoxicity. A systematic evaluation using a combination of in silico prediction and a battery of in vitro assays, such as the Ames and micronucleus tests, is essential for identifying and qualifying any impurities that exceed established safety thresholds. A thorough understanding of these profiles allows for the implementation of appropriate controls in the manufacturing process, ultimately safeguarding patient health.

References

- 1. Transcriptional Profiling Suggests That Nevirapine and Ritonavir Cause Drug Induced Liver Injury Through Distinct Mechanisms in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. "Nevirapine Hepatotoxicity: Case Report and Discussion" by Matt Baichi [jdc.jefferson.edu]

- 5. researchgate.net [researchgate.net]

- 6. Defining the toxicity profile of nevirapine and other antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jpionline.org [jpionline.org]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharma.gally.ch [pharma.gally.ch]

- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 11. youtube.com [youtube.com]

- 12. Identification, Isolation and Characterization of Unknown Acid Degradation Product of Nevirapine [scirp.org]

- 13. veeprho.com [veeprho.com]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. Nevirapine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Ames test - Wikipedia [en.wikipedia.org]

- 20. What is Ames Test? - Creative Proteomics [creative-proteomics.com]

- 21. microbiologyinfo.com [microbiologyinfo.com]

- 22. criver.com [criver.com]

- 23. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 24. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Liver toxicity caused by nevirapine [natap.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Formyl Nevirapine

These application notes provide detailed methodologies for the quantitative determination of 3-Formyl Nevirapine, a metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine. The protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Nevirapine is an essential antiretroviral medication used in the treatment of HIV-1 infection.[1][2] It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into several hydroxylated metabolites, which are then glucuronidated and excreted.[3][4][5] Monitoring the levels of Nevirapine and its metabolites is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing potential toxicity. This compound, a potential oxidative metabolite, is of interest in metabolic studies and impurity profiling.

This document outlines three common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Physicochemical Properties

Understanding the physicochemical properties of the analyte is fundamental for method development. The properties of Nevirapine and its related analogue, 3-Hydroxy Nevirapine, are presented below to guide the analytical approach for this compound.

| Property | Nevirapine | 3-Hydroxy Nevirapine |

| Chemical Formula | C15H14N4O[2][6] | C15H14N4O2[7] |

| Molar Mass | 266.30 g/mol [6][8] | 282.30 g/mol [7] |

| Structure | Dipyridodiazepinone[1] | Aromatic amine, tertiary amino compound[7] |

| Solubility | Poorly soluble in water. Soluble in acidic solutions. | Data not widely available, expected to have slightly increased polarity compared to Nevirapine. |

| UV Absorbance (λmax) | ~282 nm in methanol and water.[9] | Expected to be similar to Nevirapine with potential shifts due to the formyl group. |

Analytical Methods

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceuticals and their metabolites in various matrices. A reverse-phase HPLC method is suitable for separating Nevirapine and its metabolites.

Experimental Protocol: RP-HPLC for this compound

-

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 65:35 v/v), with the pH of the buffer adjusted to 3.0-4.0 with phosphoric acid.[10]

-

Flow Rate: 1.0 mL/min[11]

-

Column Temperature: 40°C[11]

-

Injection Volume: 20 µL

-

Detection Wavelength: Scanning from 210 nm to 400 nm, with quantification at approximately 260-283 nm.[10][11]

-

-

Sample Preparation (from plasma):

-

To 500 µL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).

-

Precipitate proteins by adding 1 mL of a precipitating agent (e.g., acetonitrile or methanol), vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject into the HPLC system.

-

-

Quantitative Data Summary:

| Parameter | Typical Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 2% |

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for detecting low concentrations of metabolites in complex biological matrices.

Experimental Protocol: LC-MS/MS for this compound

-

Instrumentation:

-

LC system (as described for HPLC)

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

LC Conditions:

-

Column: C18 or similar reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion. For Nevirapine, a transition of m/z 267/226 is commonly used.[12]

-

Collision Energy and other MS parameters: Optimized for the specific analyte and instrument.

-

-

Sample Preparation:

-

Similar to the HPLC protocol, often involving protein precipitation followed by dilution. A solid-phase extraction (SPE) may be employed for cleaner samples and higher sensitivity.

-

-

Quantitative Data Summary:

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL[13] |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Quantification (LOQ) | 1-10 pg/mg in hair[14] |

| Recovery | 85 - 115%[14] |

| Precision (%RSD) | < 15%[14] |

UV-Vis spectrophotometry is a simpler, more accessible technique suitable for the analysis of bulk drug substances or simple formulations where the concentration of the analyte is high and the matrix is not complex.

Experimental Protocol: UV-Vis Spectrophotometry for this compound

-

Instrumentation:

-

UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).

-

-

Methodology:

-

Solvent Selection: A suitable solvent in which this compound is soluble and stable (e.g., methanol, ethanol, or a buffer solution).

-

Determination of λmax: Prepare a dilute solution of this compound and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). For Nevirapine, this is around 282 nm.[9]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration.

-

Sample Analysis: Prepare the sample solution and measure its absorbance at λmax. Determine the concentration from the calibration curve.

-

-

Quantitative Data Summary:

| Parameter | Typical Value |

| Linearity Range | 1 - 30 µg/mL[15] |

| Correlation Coefficient (r²) | > 0.997[9] |

| Molar Absorptivity (ε) | Analyte-dependent |

Visualizations

Caption: Metabolic pathway of Nevirapine.

Caption: Experimental workflow for sample analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Nevirapine - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nevirapine | C15H14N4O | CID 4463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H954 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. saudijournals.com [saudijournals.com]

- 10. pharmascholars.com [pharmascholars.com]

- 11. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting [scielo.org.za]

- 12. An LC-MS-MS method for the determination of nevirapine, a non-nucleoside reverse transcriptase inhibitor, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. LC-MS/MS Quantification of Nevirapine and Its Metabolites in Hair for Assessing Long-Term Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Forced Degradation Studies of Nevirapine, Including Analysis of 3-Formyl Nevirapine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. To ensure its efficacy and safety, it is crucial to understand its stability profile and identify potential degradation products that may form under various environmental conditions. Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods as mandated by regulatory bodies such as the ICH and FDA.[1][2][3]

One potential impurity of Nevirapine is 3-Formyl Nevirapine (11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][4]diazepine-3-carboxaldehyde). While this compound is recognized as a potential impurity, its formation as a direct degradant under forced degradation conditions is not extensively documented in scientific literature. It may arise as a process-related impurity during synthesis or as a degradation product under specific stress conditions, likely oxidative.[1] Therefore, its monitoring during forced degradation studies is prudent.

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Nevirapine, with a focus on identifying known degradation products and considering the potential formation of this compound.

Data Presentation

The following tables summarize quantitative data from forced degradation studies of Nevirapine under various stress conditions.

Table 1: Summary of Nevirapine Degradation under Different Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Degradation of Nevirapine (%) | Major Degradation Products Identified | Reference |

| Acid Hydrolysis | 2 N HCl | 8 hours | 20.91% | 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | [5] |

| 0.1 M HCl | 24 hours | 9.71% | Not specified | [6] | |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | No significant degradation | - | [6] |

| Oxidative | 3% H₂O₂ | 24 hours | 3.81% | Not specified | [6] |

| Not specified | Not specified | 25.25% | Not specified | [7] | |

| Thermal | 110°C | 24 hours | 16.48% | Nevirapine Related Compound A and C | [5] |

| 50°C | 24 hours | 0.61% | Not specified | [6] | |

| Photolytic | UV light (254 nm) | 24 hours | No significant degradation | - | [6] |

Table 2: Known Impurities and Degradation Products of Nevirapine

| Compound Name | Molecular Formula | Molecular Weight | Type | Notes |

| Nevirapine | C₁₅H₁₄N₄O | 266.30 | Active Pharmaceutical Ingredient | - |

| This compound | C₁₆H₁₄N₄O₂ | 294.31 | Potential Impurity/Degradant | Focus of this application note; may be a process impurity or oxidative degradant. |

| 2-(3-Amino-4-methylpyridin-2-ylamino)nicotinic acid | C₁₂H₁₂N₄O₂ | 244.10 | Acid Degradation Product | Identified after acid hydrolysis.[5] |

| Nevirapine Related Compound A | C₁₄H₁₄N₄O | 254.29 | Process Impurity/Degradant | Also known as Nevirapine EP Impurity A. |

| Nevirapine Related Compound B | C₁₂H₁₀N₄O | 226.23 | Process Impurity | Also known as Nevirapine EP Impurity B. |

| Nevirapine Related Compound C | C₁₅H₁₆N₄O | 268.31 | Process Impurity/Degradant | Also known as Nevirapine EP Impurity C. |

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Nevirapine. Researchers should adapt these protocols based on the specific formulation and analytical capabilities. A target degradation of 10-20% is generally recommended to ensure the formation of relevant degradation products without being excessive.[1][4]

Protocol 1: Preparation of Stock and Working Solutions

-

Nevirapine Stock Solution (1 mg/mL): Accurately weigh 100 mg of Nevirapine and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and make up to the volume.

-

Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent. This working solution will be used for the stress studies.

Protocol 2: Forced Degradation Studies

a) Acid Hydrolysis

-

To 10 mL of the Nevirapine working solution (100 µg/mL), add 10 mL of 2 N hydrochloric acid.

-

Reflux the solution at 80°C for 8 hours.[5]

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 2 N sodium hydroxide.

-

Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC or UPLC analysis.

-

Inject a blank solution (acid and base without the drug) for comparison.

b) Base Hydrolysis

-

To 10 mL of the Nevirapine working solution (100 µg/mL), add 10 mL of 1 M sodium hydroxide.

-

Heat the solution at 60°C for 24 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M hydrochloric acid.

-

Dilute the resulting solution with the mobile phase for analysis.

-

Inject a corresponding blank.

c) Oxidative Degradation

-

To 10 mL of the Nevirapine working solution (100 µg/mL), add 10 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

After the specified time, dilute the solution with the mobile phase for analysis.

-

Inject a hydrogen peroxide blank.

d) Thermal Degradation

-

Place the solid Nevirapine drug substance in a thermostatically controlled oven at 110°C for 24 hours.[5]

-

For solution-state thermal stress, reflux the Nevirapine working solution at 80°C for 24 hours.

-

After exposure, dissolve the solid sample or dilute the solution with the mobile phase to a suitable concentration for analysis.

e) Photolytic Degradation

-

Expose the Nevirapine working solution and solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2][4]

-

Maintain a control sample in the dark under the same conditions.

-

After exposure, prepare the samples for analysis by dissolving or diluting them in the mobile phase.

Protocol 3: Analytical Method for Nevirapine and its Degradation Products

A stability-indicating HPLC or UPLC method is required to separate Nevirapine from its degradation products. The following is a general-purpose HPLC method that can be optimized.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

Visualizations

Diagram 1: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies on Nevirapine.

Diagram 2: Logical Relationships in Nevirapine Degradation

References

- 1. Identification of a process impurity formed during synthesis of a nevirapine analogue HIV NNRT inhibitor using LC/MS and forced degradation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Nevirapine EP Impurity A | LGC Standards [lgcstandards.com]

Application of 3-Formyl Nevirapine in Pharmaceutical Quality Control

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. As with any active pharmaceutical ingredient (API), ensuring the purity and quality of Nevirapine is critical for its safety and efficacy. Pharmaceutical quality control involves the identification and quantification of impurities that may arise during the synthesis of the drug substance or through degradation. 3-Formyl Nevirapine (chemical name: 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde) is a known process-related impurity of Nevirapine. Its presence in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies. These application notes provide a detailed protocol for the quality control of this compound in Nevirapine drug substance using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 11-Cyclopropyl-6,11-dihydro-4-methyl-6-oxo-5H-dipyrido[3,2-b:2',3'-e][1][2]diazepine-3-carboxaldehyde |

| Molecular Formula | C₁₆H₁₄N₄O₂[3] |

| Molecular Weight | 294.31 g/mol [3] |

| CAS Number | 174532-77-5[3] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO[3] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for the Determination of this compound

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound from Nevirapine and other related substances.

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade acetonitrile, methanol, and water

-

Sodium perchlorate

-

Perchloric acid

2. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and sodium perchlorate buffer (pH 4.8) in a 20:80 (v/v) ratio.[4] The pH of the buffer should be adjusted with perchloric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter before use.

-

Diluent: The mobile phase can be used as the diluent.

-

Standard Stock Solution of Nevirapine: Accurately weigh and dissolve about 10 mg of Nevirapine reference standard in 100 mL of acetonitrile to obtain a concentration of 100 µg/mL.[5]

-

Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound reference standard in 100 mL of methanol. Further dilute with the mobile phase to obtain a suitable concentration for system suitability and spiking studies.

-

Sample Solution: Accurately weigh about 50 mg of the Nevirapine API sample and dissolve it in 100 mL of acetonitrile to get a concentration of 500 µg/mL.[5]

3. Chromatographic Conditions

| Parameter | Condition |

| Column | Kromasil C18 (150 mm x 4.6 mm, 3.5 µm)[5] |

| Mobile Phase | Acetonitrile : Sodium Perchlorate Buffer (pH 4.8) (20:80, v/v)[4] |

| Flow Rate | 1.0 mL/min[5] |

| Column Temperature | Ambient[5] |

| Detection Wavelength | 220 nm[5] |

| Injection Volume | 20 µL[5] |

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution containing Nevirapine and this compound. The system is deemed suitable if the resolution between the Nevirapine and this compound peaks is greater than 2.0, and the tailing factor for the Nevirapine peak is not more than 2.0.[4]

5. Data Analysis and Quantification

Inject the sample solution and record the chromatogram. Identify the peaks of Nevirapine and this compound based on their retention times obtained from the injection of the standard solutions. The amount of this compound in the sample can be calculated using the external standard method.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the HPLC analysis. Please note that the retention time for this compound is an illustrative value, as specific public data is limited.

| Compound | Retention Time (min) | Area (mAU*s) | Concentration (µg/mL) | % Area |

| Nevirapine | 5.5 | 15000 | 500 | 99.8 |

| This compound | ~4.2 | 30 | 1.0 | 0.2 |

| Impurity A (USP) | 7.8[4] | 15 | 0.5 | 0.1 |

| Impurity B (USP) | 3.4[4] | 15 | 0.5 | 0.1 |

Mandatory Visualizations

Diagram of Quality Control Workflow for Nevirapine

Caption: A flowchart illustrating the key steps in the quality control analysis of Nevirapine and its impurities using HPLC.

Relationship between Nevirapine and this compound

Caption: A diagram showing this compound as a process-related impurity formed during the synthesis of Nevirapine.

References

- 1. ftp.uspbpep.com [ftp.uspbpep.com]

- 2. Nevirapine EP Impurity A | CAS No- 133627-17-5 | Simson Pharma Limited [simsonpharma.com]

- 3. allmpus.com [allmpus.com]

- 4. scispace.com [scispace.com]

- 5. High Resolution Rp-Hplc Method for The Determination of Nevirapine and Associated Impurities. : Oriental Journal of Chemistry [orientjchem.org]

Troubleshooting & Optimization

Technical Support Center: Analysis of Nevirapine and Related Compounds

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Nevirapine and its related compounds, such as 3-Formyl Nevirapine. The methodologies and advice provided are based on established analytical techniques for Nevirapine and can be adapted for its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC and LC-MS analysis of Nevirapine and its analogues.

Q1: I am observing poor peak shape (tailing or fronting) for my Nevirapine-related analyte. What are the common causes and solutions?

A1: Poor peak shape is a frequent issue in HPLC analysis. The potential causes and corresponding troubleshooting steps are outlined below:

| Potential Cause | Troubleshooting/Solution |

| Column Overload | Reduce the sample concentration or injection volume. |

| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase for basic compounds. Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. |

| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |

| Inappropriate Mobile Phase | Optimize the mobile phase composition, including the organic modifier and pH. For Nevirapine, reversed-phase chromatography is common.[1][2][3] |

| Column Degradation | The column may be nearing the end of its lifespan. Replace with a new column of the same type. |

Q2: My analyte signal is weak or non-existent in LC-MS analysis. What should I check?

A2: A weak or absent signal in LC-MS can stem from several factors, from sample preparation to instrument settings.

| Potential Cause | Troubleshooting/Solution |

| Ion Suppression | Matrix components can suppress the ionization of the analyte. Improve sample clean-up (e.g., using solid-phase extraction). Dilute the sample. |

| Incorrect MS Parameters | Optimize MS parameters such as spray voltage, gas flows, and temperatures. Perform a tuning and calibration of the mass spectrometer. |

| Analyte Instability | Nevirapine and its analogues can be susceptible to degradation.[4] Ensure proper sample handling and storage. Prepare fresh samples and standards. |

| Mobile Phase Incompatibility | Avoid non-volatile buffers (e.g., phosphate) with mass spectrometry. Use volatile mobile phase additives like ammonium acetate or formic acid. |

| Incorrect Monitoring Mode | Ensure the mass spectrometer is set to monitor the correct m/z for the protonated or deprotonated molecule of your analyte. |

Q3: I am having difficulty separating this compound from other Nevirapine impurities. How can I improve chromatographic resolution?

A3: Achieving good resolution between closely related impurities requires careful method development.

| Potential Cause | Troubleshooting/Solution |

| Suboptimal Mobile Phase | Modify the organic-to-aqueous ratio in the mobile phase. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). Adjust the pH of the aqueous phase. |

| Inadequate Column Chemistry | Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. |

| Gradient Elution Not Optimized | If using a gradient, adjust the slope and duration to better separate the compounds of interest. |

| Temperature Effects | Varying the column temperature can alter selectivity. Operating at a controlled temperature is recommended.[5] |

Q4: What are the typical stability issues for Nevirapine and its related compounds, and how can I mitigate them during analysis?

A4: Nevirapine can degrade under certain conditions, and its derivatives may exhibit similar instabilities. Forced degradation studies on Nevirapine have shown it degrades in peroxide, acidic, and basic conditions.[6]

| Stability Concern | Mitigation Strategy |